molecular formula C16H30NO2+ B11583229 1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpyrrolidinium

1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpyrrolidinium

Katalognummer: B11583229
Molekulargewicht: 268.41 g/mol
InChI-Schlüssel: YXEPXCZEWZUSHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(3-CYCLOHEXYLPROPOXY)-2-OXOETHYL]-1-METHYLPYRROLIDIN-1-IUM is a chemical compound known for its potent and selective inhibition of the NLRP3 inflammasome. This compound has garnered significant attention in the field of immunology and inflammation research due to its ability to modulate inflammatory responses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-CYCLOHEXYLPROPOXY)-2-OXOETHYL]-1-METHYLPYRROLIDIN-1-IUM involves multiple steps. The key steps include the formation of the pyrrolidinium ring and the attachment of the cyclohexylpropoxy group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

1-[2-(3-CYCLOHEXYLPROPOXY)-2-OXOETHYL]-1-METHYLPYRROLIDIN-1-IUM undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include peroxycarboxylic acids for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides, while reduction can yield alcohols or amines .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[2-(3-CYCLOHEXYLPROPOXY)-2-OXOETHYL]-1-METHYLPYRROLIDIN-1-IUM stands out due to its high selectivity and potency in inhibiting the NLRP3 inflammasome. Its unique chemical structure allows for effective binding to the NLRP3 protein, making it a valuable tool in both research and potential therapeutic applications .

Eigenschaften

Molekularformel

C16H30NO2+

Molekulargewicht

268.41 g/mol

IUPAC-Name

3-cyclohexylpropyl 2-(1-methylpyrrolidin-1-ium-1-yl)acetate

InChI

InChI=1S/C16H30NO2/c1-17(11-5-6-12-17)14-16(18)19-13-7-10-15-8-3-2-4-9-15/h15H,2-14H2,1H3/q+1

InChI-Schlüssel

YXEPXCZEWZUSHB-UHFFFAOYSA-N

Kanonische SMILES

C[N+]1(CCCC1)CC(=O)OCCCC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.